2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS No.: 355429-31-1
Cat. No.: VC16179093
Molecular Formula: C31H29BrClNO3
Molecular Weight: 578.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355429-31-1 |
|---|---|
| Molecular Formula | C31H29BrClNO3 |
| Molecular Weight | 578.9 g/mol |
| IUPAC Name | [2-(4-heptylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C31H29BrClNO3/c1-2-3-4-5-6-7-21-8-10-23(11-9-21)30(35)20-37-31(36)27-19-29(22-12-15-25(33)16-13-22)34-28-17-14-24(32)18-26(27)28/h8-19H,2-7,20H2,1H3 |
| Standard InChI Key | JQLMBEMTEVLVEG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline backbone of 2-(4-heptylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is substituted at the 2-, 4-, and 6-positions. The 2-position hosts a 4-chlorophenyl group, while the 4-position is esterified with a 2-(4-heptylphenyl)-2-oxoethyl moiety. A bromine atom occupies the 6-position, contributing to the molecule’s electronic and steric profile. The heptylphenyl chain introduces lipophilicity, potentially enhancing membrane permeability in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 578.9 g/mol |
| IUPAC Name | [2-(4-heptylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
| SMILES Notation | CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
| InChIKey | JQLMBEMTEVLVEG-UHFFFAOYSA-N |
The SMILES string highlights the quinoline core (denoted by the N atom in the aromatic system) and the spatial arrangement of substituents. The InChIKey facilitates database searches and computational modeling.
Spectroscopic and Computational Data
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 2-(4-heptylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves sequential functionalization of the quinoline core. A patent detailing the synthesis of a related brominated quinoline (CN102850269A) outlines a three-step process :
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Formation of 3-benzyl-6-bromo-2-chloroquinoline: Phosphorus oxychloride (POCl) and dimethylformamide (DMF) facilitate cyclization of N-(4-bromophenyl)-3-hydrocinnamamide under reflux .
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Methoxylation: Sodium methoxide in anhydrous methanol replaces the 2-chloro group with methoxy, yielding 3-benzyl-15-bromo-2-methoxyquinoline .
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Chlorophenyl Introduction: N-chlorosuccinimide (NCS) and benzoyl peroxide mediate radical chlorination at the 3-position, followed by purification via dichloromethane extraction and diethyl ether recrystallization .
Adapting this methodology, the target compound could be synthesized by esterifying the 4-carboxyl group with 2-(4-heptylphenyl)-2-oxoethanol under Mitsunobu conditions or via acid-catalyzed esterification.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | POCl, DMF, 80°C, 12 h | Cyclization and chlorination |
| 2 | NaOMe, MeOH, reflux | Methoxy substitution |
| 3 | NCS, benzoyl peroxide, CCl, 7 h | Radical chlorination |
Reactivity and Functional Group Transformations
The compound’s bromine atom is susceptible to nucleophilic aromatic substitution (NAS) with amines or alkoxides, while the ester group may undergo hydrolysis to the carboxylic acid under acidic or basic conditions. The chlorophenyl moiety could participate in Suzuki-Miyaura cross-coupling reactions for further derivatization.
Applications in Scientific Research
Medicinal Chemistry
Quinoline derivatives are renowned for antimicrobial, antimalarial, and anticancer activities. The bromo and chlorophenyl groups in this compound may enhance binding to biological targets, such as DNA topoisomerases or kinase enzymes. Molecular docking studies could elucidate interactions with proteins like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drugs.
Materials Science
The extended conjugation of the quinoline core and the heptylphenyl tail suggests potential in organic semiconductors or light-emitting diodes (OLEDs). The bromine atom could serve as a site for polymerization via Ullmann coupling, forming conductive polymers.
Future Research Directions
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Biological Screening: Evaluate in vitro activity against pathogens like Mycobacterium tuberculosis or cancer cell lines.
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Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties using QSAR models.
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Material Applications: Investigate charge transport properties in thin-film transistors.
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